molecular formula C13H11NO3 B2998203 4-(Pyridin-2-ylmethoxy)benzoic acid CAS No. 50596-36-6

4-(Pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2998203
CAS No.: 50596-36-6
M. Wt: 229.235
InChI Key: FONKVXGQOAAQSQ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a pyridin-2-ylmethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chloromethylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the chloromethyl group of 2-chloromethylpyridine, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

4-(Pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-ylmethoxy)benzoic acid
  • Pyridin-4-ylmethyl 4-aminobenzoate
  • 4-(Pyridin-3-ylmethoxy)benzoic acid

Uniqueness

4-(Pyridin-2-ylmethoxy)benzoic acid is unique due to the specific positioning of the pyridin-2-ylmethoxy group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKVXGQOAAQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50596-36-6
Record name 4-(pyridin-2-ylmethoxy)benzoic acid
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